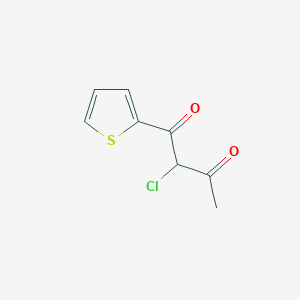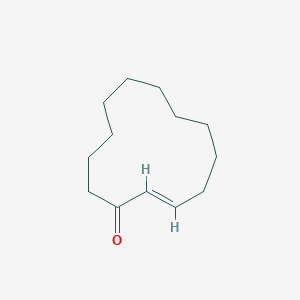
2-Cyclotridecen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclotridecen-1-one is a cyclic ketone with the molecular formula C14H24O. It belongs to the class of organic compounds known as cyclic ketones, which are characterized by a ketone group conjugated to a cyclic moiety. This compound is notable for its unique structure, which includes a 13-membered ring with a double bond and a ketone functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclotridecen-1-one can be achieved through various methods. One common approach involves the cyclization of long-chain alkenes using specific catalysts and reaction conditions. For instance, the compound can be synthesized by the intramolecular aldol condensation of a suitable precursor, followed by dehydration to form the desired cyclic ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure efficient cyclization and high yield. The process typically requires precise control of temperature, pressure, and reaction time to optimize the formation of the cyclic ketone.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclotridecen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2-Cyclotridecen-1-ol.
Substitution: The double bond in the compound can undergo electrophilic addition reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or acids (e.g., sulfuric acid) can be employed.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Cyclotridecen-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of cyclic ketones.
Biology: The compound’s unique structure makes it a subject of interest in studies of biological activity and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as its use in drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and fragrances.
Wirkmechanismus
The mechanism of action of 2-Cyclotridecen-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. Its double bond allows for interactions with other molecules, potentially leading to the formation of reactive intermediates that can influence biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclotetradecen-1-one: Another cyclic ketone with a 14-membered ring, similar in structure but with a different ring size.
Cyclododecanone: A cyclic ketone with a 12-membered ring, differing in ring size and chemical properties.
Uniqueness
2-Cyclotridecen-1-one is unique due to its specific ring size and the presence of both a double bond and a ketone group
Eigenschaften
Molekularformel |
C13H22O |
|---|---|
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
(2E)-cyclotridec-2-en-1-one |
InChI |
InChI=1S/C13H22O/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-13/h9,11H,1-8,10,12H2/b11-9+ |
InChI-Schlüssel |
GPZWCHONRYSILX-PKNBQFBNSA-N |
Isomerische SMILES |
C1CCCCCC(=O)/C=C/CCCC1 |
Kanonische SMILES |
C1CCCCCC(=O)C=CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


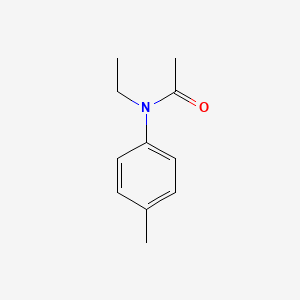
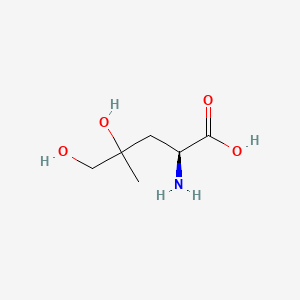

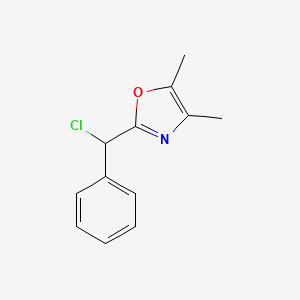

![3-Amino-3-[5-(2-chlorophenyl)furan-2-yl]propanamide](/img/structure/B13806535.png)

![[(1R,2R,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate](/img/structure/B13806562.png)
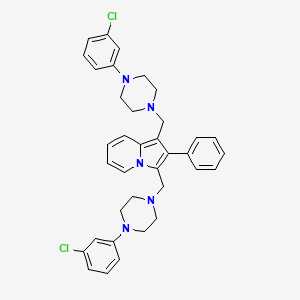
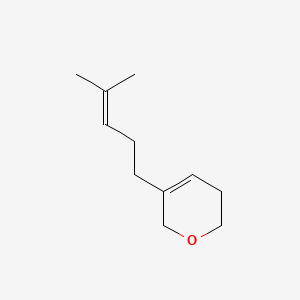
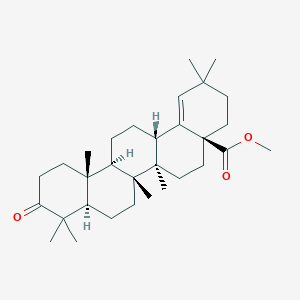
![6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)
![Cyclopentanone, 2-[1-(4-methylphenoxy)ethylidene]-, (2E)-(9CI)](/img/structure/B13806588.png)
